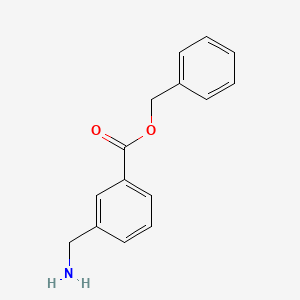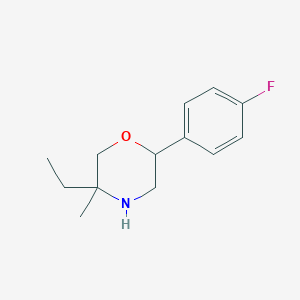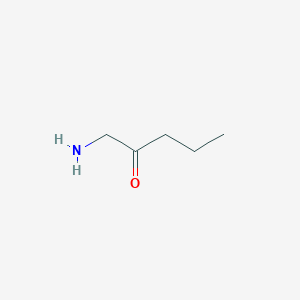
1-Aminopentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO It is a ketone with an amino group attached to the second carbon atom in the pentane chain
Vorbereitungsmethoden
1-Aminopentan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pentanone with ammonia in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The industrial production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Aminopentan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 1-nitropentan-2-one.
Reduction: The ketone group can be reduced to form 1-aminopentanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Aminopentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones and amines.
Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-aminopentan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Aminopentan-2-one can be compared with other similar compounds, such as:
1-Aminopentane: This compound lacks the ketone group and has different chemical properties and reactivity.
2-Aminopentan-1-one: This isomer has the amino group attached to the first carbon atom, resulting in different chemical behavior.
1-Amino-2-pentanol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
1-aminopentan-2-one |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2-4,6H2,1H3 |
InChI-Schlüssel |
RRPYHFHHVVWXIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


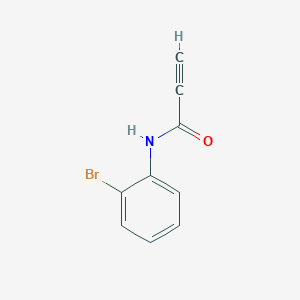
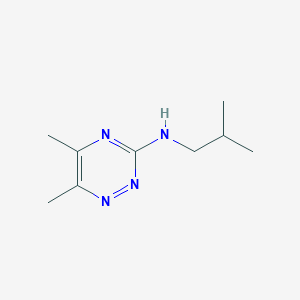
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)

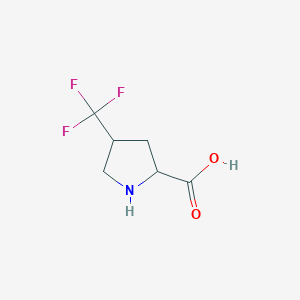
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
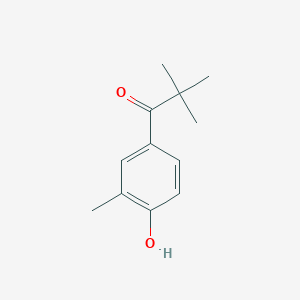
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
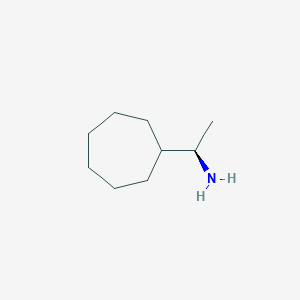
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
